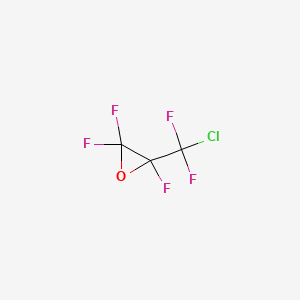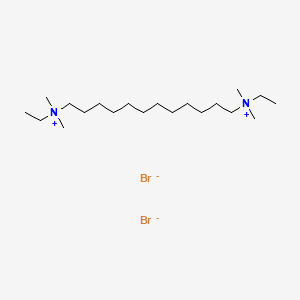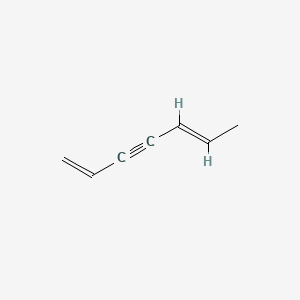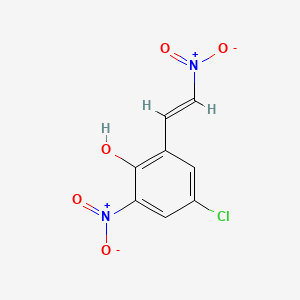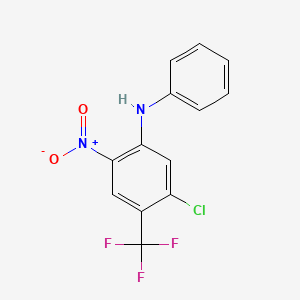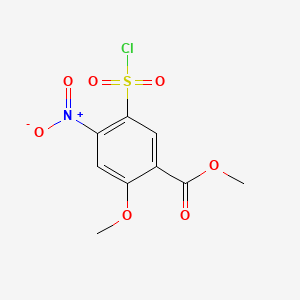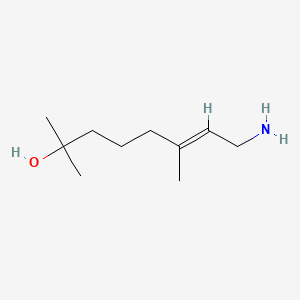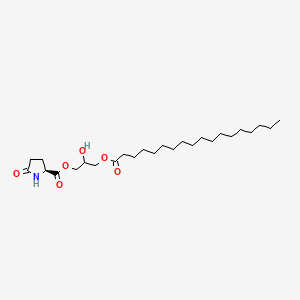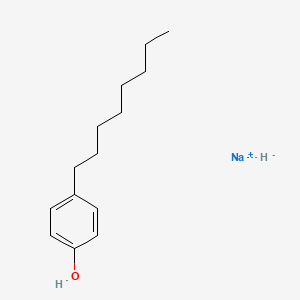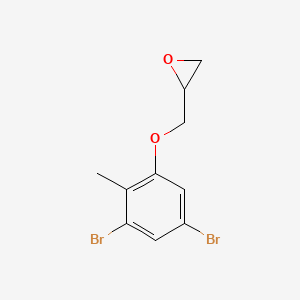
((3,5-Dibromo-2-methylphenoxy)methyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3,5-Dibromo-2-methylphenoxy)methyl)oxirane: is a chemical compound with the molecular formula C10H10Br2O2. It is also known as 3,5-Dibromo-2-methylphenylglycidyl ether. This compound is characterized by the presence of an oxirane ring (epoxide) attached to a dibromo-substituted methylphenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((3,5-Dibromo-2-methylphenoxy)methyl)oxirane typically involves the reaction of 3,5-dibromo-2-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the oxirane ring.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions: ((3,5-Dibromo-2-methylphenoxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of diols or epoxides.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: ((3,5-Dibromo-2-methylphenoxy)methyl)oxirane is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and polymers.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides. It serves as a substrate for epoxide hydrolases and other related enzymes.
Medicine: The compound is investigated for its potential use in drug development. Its unique structure allows it to interact with biological targets, making it a candidate for therapeutic applications.
Industry: this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of adhesives, coatings, and resins.
Mécanisme D'action
The mechanism of action of ((3,5-Dibromo-2-methylphenoxy)methyl)oxirane involves its interaction with biological molecules through the oxirane ring. The ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent bonds. This interaction can modify the activity of enzymes and other proteins, affecting cellular processes.
Comparaison Avec Des Composés Similaires
- 2-[(3-Methylphenoxy)methyl]oxirane
- 2-[(3-Nitrophenoxy)methyl]oxirane
- 2-[(4-Bromophenyl)sulfanyl]methyl]oxirane
Comparison: ((3,5-Dibromo-2-methylphenoxy)methyl)oxirane is unique due to the presence of two bromine atoms on the phenoxy ring. This substitution pattern imparts distinct chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets. Compared to similar compounds, it offers unique advantages in terms of reactivity and application potential.
Propriétés
Numéro CAS |
94349-22-1 |
|---|---|
Formule moléculaire |
C10H10Br2O2 |
Poids moléculaire |
321.99 g/mol |
Nom IUPAC |
2-[(3,5-dibromo-2-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H10Br2O2/c1-6-9(12)2-7(11)3-10(6)14-5-8-4-13-8/h2-3,8H,4-5H2,1H3 |
Clé InChI |
SWMGDHZMKUXYFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1Br)Br)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


